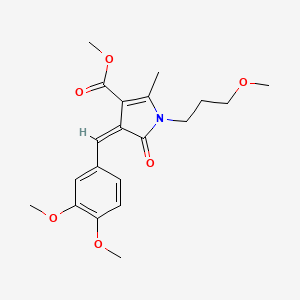![molecular formula C18H20ClFN2O2S B4715340 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4715340.png)
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it can induce cell death in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce cell death in cancer cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway. It can also protect neurons from oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, it also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. Additionally, its efficacy and safety in humans have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to develop more potent and selective analogs of this compound for improved therapeutic efficacy and safety.
Eigenschaften
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c1-14-2-5-16(6-3-14)25(23,24)22-10-8-21(9-11-22)13-15-4-7-18(20)17(19)12-15/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKCVUIFUXSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[8-(3-methylphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}acetate](/img/structure/B4715261.png)

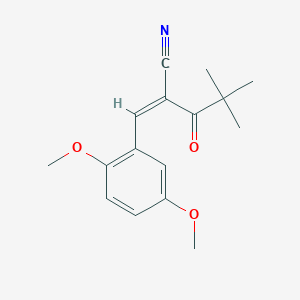
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4715274.png)
![methyl 2-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4715277.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715285.png)
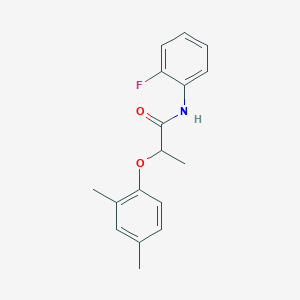
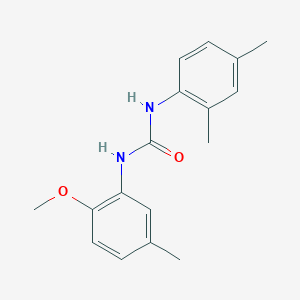
![2-{1-isopropyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4715306.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4715313.png)
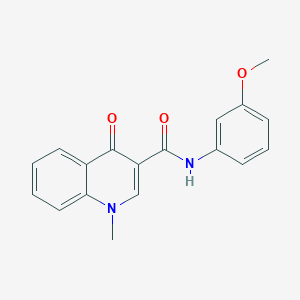

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4715334.png)
